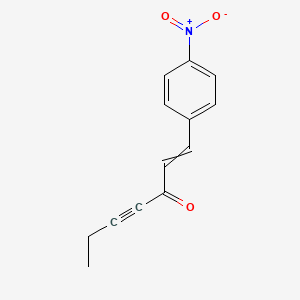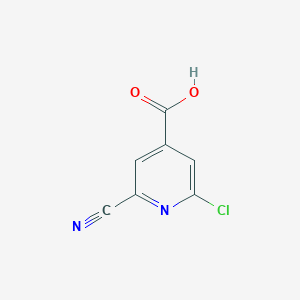![molecular formula C25H25NS B15172093 1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole CAS No. 1000776-43-1](/img/structure/B15172093.png)
1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a benzothiophene and cyclohexene ring, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst to form the indole core . The specific conditions, such as temperature and choice of acid, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and purification techniques are crucial to ensure high yield and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), Nitric acid (HNO3), Sulfuric acid (H2SO4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield saturated hydrocarbons.
Applications De Recherche Scientifique
1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through:
Binding to receptors: Interacting with G-protein coupled receptors (GPCRs) or nuclear receptors.
Enzyme inhibition: Inhibiting key enzymes involved in metabolic pathways.
Signal transduction: Modulating signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole
- 2-Methyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole
- 3-Methyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole
Uniqueness
1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both indole and benzothiophene moieties provides a distinct combination of properties that can be exploited in various applications.
Propriétés
Numéro CAS |
1000776-43-1 |
|---|---|
Formule moléculaire |
C25H25NS |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
1,2-dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohexen-1-yl]indole |
InChI |
InChI=1S/C25H25NS/c1-16-24(20-12-6-8-14-22(20)26(16)3)18-10-4-5-11-19(18)25-17(2)27-23-15-9-7-13-21(23)25/h6-9,12-15H,4-5,10-11H2,1-3H3 |
Clé InChI |
YFWLIXAIIFTMCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1C)C3=C(CCCC3)C4=C(SC5=CC=CC=C54)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine](/img/structure/B15172020.png)
![N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15172024.png)
![4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide](/img/structure/B15172027.png)


![Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate](/img/structure/B15172042.png)
![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B15172053.png)
![Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate](/img/structure/B15172059.png)


![1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene-](/img/structure/B15172079.png)

![Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B15172089.png)
